molecular formula C14H11BrN2O3 B11094591 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol

Cat. No.: B11094591
M. Wt: 335.15 g/mol
InChI Key: ZDNHRRABSNHXEC-UHFFFAOYSA-N
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Description

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a bromine and nitro group attached to a phenyl ring, which is further connected to a methylideneamino group and a methylphenol moiety. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol typically involves a multi-step process. One common method includes the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 2-amino-5-methylphenol. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the bromine atom with other nucleophiles, such as methoxy or ethoxy groups.

Scientific Research Applications

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or activating certain biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methylphenol
  • 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-methylphenol
  • 2-{[(E)-(4-nitrophenyl)methylidene]amino}-5-methylphenol

Uniqueness

2-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-5-methylphenol is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-methylphenol

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-5-12(14(18)6-9)16-8-10-3-4-11(15)13(7-10)17(19)20/h2-8,18H,1H3

InChI Key

ZDNHRRABSNHXEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])O

Origin of Product

United States

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